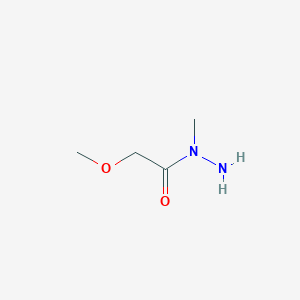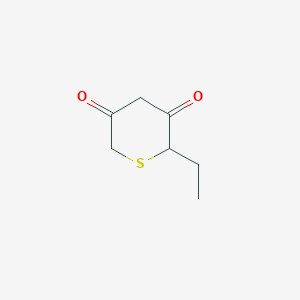
rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (RtB-2,5-BHMP) is an organic compound that belongs to a family of compounds known as pyrrolidines. It is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
RtB-2,5-BHMP has a variety of applications in scientific research. It has been used as a chiral building block for the synthesis of novel molecules, such as amino acids and peptides. It has also been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, RtB-2,5-BHMP can be used to study the structure and function of carbohydrates, lipids, and nucleic acids.
Mécanisme D'action
RtB-2,5-BHMP is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. This property allows it to interact with other chiral molecules, such as proteins and enzymes, in a specific manner. For example, RtB-2,5-BHMP can interact with an enzyme in such a way that it inhibits its activity, or it can interact with a protein in such a way that it alters its structure and function.
Biochemical and Physiological Effects
RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. Its biochemical and physiological effects have been studied in both in vitro and in vivo systems. In vitro studies have shown that RtB-2,5-BHMP can inhibit the activity of certain enzymes, such as proteases and phosphatases, and can also modulate the activity of certain proteins, such as transcription factors. In vivo studies have demonstrated that RtB-2,5-BHMP can modulate the expression of certain genes and affect the development of certain organs.
Avantages Et Limitations Des Expériences En Laboratoire
RtB-2,5-BHMP has several advantages for laboratory experiments. It is relatively easy to synthesize, and its chiral nature allows it to interact with other chiral molecules in a specific manner. In addition, its biochemical and physiological effects have been studied in both in vitro and in vivo systems, making it a useful tool for studying the structure and function of proteins, enzymes, and other molecules. However, there are also some limitations to using RtB-2,5-BHMP in laboratory experiments. For example, its effects on the structure and function of proteins and enzymes may be difficult to predict, and its effects on the expression of certain genes may be difficult to control.
Orientations Futures
The potential future directions for RtB-2,5-BHMP are numerous. It could be used to develop new drugs or to modify existing drugs. It could also be used to study the structure and function of proteins, enzymes, and other molecules, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, it could be used to study the biochemical and physiological effects of certain compounds, such as drugs, on cells and tissues. Finally, it could be used to develop new materials for use in medical devices and diagnostic tests.
Méthodes De Synthèse
RtB-2,5-BHMP can be synthesized using a variety of methods, including a two-step process involving the reaction of 2,5-dihydroxymethylpyrrolidine and tert-butyl bromide, followed by the addition of a base. The first step involves the reaction of 2,5-dihydroxymethylpyrrolidine with tert-butyl bromide in an aqueous solution of acetic acid at room temperature. This reaction produces the desired product, RtB-2,5-BHMP, and a byproduct, tert-butyl alcohol. The second step involves the addition of a base, such as potassium hydroxide, to the reaction mixture. This step helps to remove the byproduct, tert-butyl alcohol, and purify the desired product, RtB-2,5-BHMP.
Propriétés
IUPAC Name |
tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)






![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)
![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)